molecular formula C11H22N2O2 B3296175 (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 892390-30-6

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3296175
CAS No.: 892390-30-6
M. Wt: 214.30 g/mol
InChI Key: ADWPVFGFNNKQIP-SECBINFHSA-N
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Description

“(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: Not explicitly provided in evidence; Ref: 10-F088309) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and an ethylamino substituent at the 3-position of the pyrrolidine ring. This compound belongs to the class of 5-membered heterocycles, widely utilized in pharmaceutical synthesis as intermediates for building bioactive molecules. Its tert-butyl ester group enhances stability during synthetic processes, while the ethylamino moiety provides a nucleophilic site for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPVFGFNNKQIP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693537
Record name tert-Butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892390-30-6
Record name tert-Butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an ethylamino group, and a tert-butyl ester functional group. Its structural formula can be represented as follows:

C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This configuration suggests the presence of functional groups that may interact with various biological systems, making it a candidate for pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring : Utilizing precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of the Ethylamino Group : Achieved through alkylation reactions.
  • Esterification : The final step where the tert-butyl ester is formed from the carboxylic acid.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit various biological activities relevant to medicinal chemistry:

  • Antiviral Activity : Related compounds have shown potential as inhibitors of influenza virus neuraminidase, suggesting that this compound could possess similar properties .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory and analgesic properties, indicating that this compound may also exhibit these effects.
  • Cytotoxicity Studies : The compound's efficacy against cancer cell lines has yet to be fully explored; however, related pyrrolidine derivatives have shown promising cytotoxic activity .

Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • A study on pyrrolidine derivatives indicated that modifications in the amino and carboxylic acid groups significantly affected their antiviral potency against influenza virus neuraminidase .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine-based compounds revealed that specific substitutions could enhance their anti-cancer activities .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Amino-1-pyrrolidinecarboxylic acidContains a pyrrolidine ring and amino groupKnown for neuroprotective effects
2-(Chloroacetyl)anilineAromatic amine with chloroacetyl groupExhibits antibacterial properties
N-(tert-Butoxycarbonyl)-L-alanineAmino acid derivative with tert-butoxycarbonyl groupUsed in peptide synthesis

This table illustrates how this compound stands out due to its unique combination of functional groups and potential biological activities.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to interact with specific biological pathways.

Key Applications:

  • Synthesis of Neurological Drugs: The compound's structure allows for modifications that enhance the efficacy of drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases.
  • Metalloprotease Inhibitors: Research has indicated that pyrrolidine derivatives, including this compound, can inhibit metalloproteases, which are implicated in numerous diseases such as hypertension and cancer .

Biochemical Research

In biochemical studies, (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is utilized to explore enzyme activities and protein interactions.

Research Focus:

  • Enzyme Activity Studies: The compound aids in understanding enzyme kinetics and mechanisms, providing insights into metabolic pathways.
  • Protein Interaction Studies: Its ability to form stable complexes with proteins makes it a useful tool for studying protein-protein interactions.

Agrochemical Formulations

The compound is also used in agrochemicals, enhancing the effectiveness of pesticides and herbicides by improving their stability and absorption.

Applications in Agriculture:

  • Pesticide Efficacy: The incorporation of this compound into pesticide formulations can lead to increased absorption rates in plants, resulting in better pest control.
  • Herbicide Stability: Its presence in herbicides contributes to prolonged stability under varying environmental conditions.

Material Science

In material science, this compound is valued for its unique properties that contribute to the development of specialty polymers and materials.

Material Applications:

  • Polymer Synthesis: The compound can be polymerized to create materials with desirable mechanical properties for coatings and adhesives.
  • Advanced Materials Development: Research into its application in creating advanced materials has shown promise in areas such as nanotechnology and biomaterials.

Analytical Chemistry

This compound is often employed as a standard in analytical methods, ensuring accuracy and reliability in the quantitative analysis of related compounds.

Analytical Uses:

  • Standard Reference Material: Its consistent properties make it ideal for calibrating analytical instruments in laboratories.
  • Quality Control: Used in quality assurance processes for pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Application AreaSpecific UsesImpact/Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhanced drug efficacy
Biochemical ResearchEnzyme activity and protein interaction studiesInsights into metabolic pathways
Agrochemical FormulationsPesticide and herbicide formulationsImproved stability and absorption
Material ScienceSpecialty polymers and materialsAdvancements in coatings and adhesives
Analytical ChemistryStandard reference materialEnsures accuracy in quantitative analysis

Case Studies

  • Neurological Drug Development : A study demonstrated that modifying this compound led to compounds with enhanced inhibitory effects on acetylcholinesterase, an enzyme relevant to Alzheimer's disease .
  • Enzyme Interaction Analysis : Research involving this compound revealed its role as a competitive inhibitor of specific proteases, providing valuable data on its potential therapeutic applications .
  • Agrochemical Efficacy : Field trials indicated that formulations containing this compound showed a significant increase in pest control effectiveness compared to traditional pesticides .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituent Position Functional Group(s) Molecular Formula Molecular Weight Key Properties/Applications
This compound 3 Ethylamino, tert-butyl ester Not provided Not provided Intermediate with nucleophilic ethylamino group; discontinued availability
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 2 Iodomethyl, tert-butyl ester Not provided Not provided High reactivity (iodine as leaving group); skin/eye irritant
(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 3 Hydroxymethyl, tert-butyl ester C₁₀H₁₉NO₃ 201.26 Polar hydroxymethyl group enhances solubility; synthetic intermediate
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4 (on dihydropyridine) Methoxycarbonyl-phenyl, tert-butyl ester C₁₈H₂₃NO₄ 317.38 Aromaticity from phenyl group; lachrymator and respiratory irritant
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 3 Pyridin-2-yl-ethylamino, tert-butyl ester C₁₆H₂₅N₃O₂ 291.40 Aromatic pyridine enhances binding to biological targets; potential drug intermediate

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl ester group in all compounds ensures stability during multi-step syntheses, but substituent choice dictates downstream reactivity.
  • Toxicity Trade-offs: Amino-containing derivatives (e.g., ethylamino) may require rigorous safety protocols compared to hydroxymethyl or aryl-substituted analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine scaffold. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate is a key intermediate, which can undergo alkylation with ethylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Yield optimization requires precise stoichiometric control of reagents, inert atmosphere to prevent side reactions, and purification via column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How can the stereochemical integrity of the (R)-configuration be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents. For example, NOE correlations between the tert-butyl group and ethylamino protons in the pyrrolidine ring confirm the (R)-configuration .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradients of hexane/ethyl acetate (4:1 to 1:1) is widely employed . Recrystallization from ethanol or acetonitrile may further enhance purity. LC-MS or TLC (Rf ~0.29 in hexane:ethyl acetate 4:1) monitors purity .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s reactivity in subsequent functionalization reactions (e.g., cross-coupling or deprotection)?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing stability during alkylation or amidation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane selectively removes the tert-butyl group without affecting the pyrrolidine ring. For example, this strategy is used in multi-step syntheses of kinase inhibitors .

Q. What analytical approaches resolve contradictions in NMR data (e.g., unexpected splitting patterns or integration ratios)?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Variable-temperature NMR (e.g., 25°C to −40°C) can slow conformational exchange, simplifying splitting patterns. 2D NMR (COSY, HSQC) clarifies coupling networks. For example, HSQC correlations between NH protons and adjacent carbons confirm connectivity .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in enantioselective catalysis or receptor binding?

  • Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for rotational isomers or docking into biological targets (e.g., GPCRs). For instance, modeling the ethylamino group’s spatial orientation predicts steric hindrance in enzyme active sites, guiding SAR studies .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Scale-up issues include exothermic reactions during alkylation and purification bottlenecks. Controlled addition of reagents (e.g., ethylamine via syringe pump) and switching to flash chromatography with automated fraction collectors improve reproducibility. Process analytical technology (PAT) monitors critical parameters in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

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